molecular formula C8H21NOSi B117003 2-(Tert-butyldimethylsilyloxy)ethanamine CAS No. 101711-55-1

2-(Tert-butyldimethylsilyloxy)ethanamine

Cat. No.: B117003
CAS No.: 101711-55-1
M. Wt: 175.34 g/mol
InChI Key: XDXFUMZONWWODJ-UHFFFAOYSA-N
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Description

2-(Tert-butyldimethylsilyloxy)ethanamine: is an organic compound with the molecular formula C8H21NOSi . It is a colorless to almost colorless liquid that is used in various chemical synthesis processes. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis .

Mechanism of Action

Target of Action

It is known to be aNovel tert-butyl dimethylsilyl (TBDMS) protected PEG amine linker , which suggests it may interact with various biological molecules in the context of chemical synthesis or bioconjugation.

Result of Action

The molecular and cellular effects of 2-(Tert-butyldimethylsilyloxy)ethanamine’s action would be largely dependent on the context of its use . As a linker molecule, its primary function would be to facilitate the formation of larger molecular structures. The resulting effects would therefore be determined by the nature of these structures and their interactions with other molecules.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C . Furthermore, its reactivity may be affected by factors such as pH, solvent, and the presence of other reactive species.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butyldimethylsilyloxy)ethanamine typically involves the reaction of monoethanolamine with tert-butyldimethylsilyl chloride . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a temperature of around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-(Tert-butyldimethylsilyloxy)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Tert-butyldimethylsilyloxy)ethanamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 2-(Tert-butyldimethylsilyloxy)ethanamine is unique due to its specific combination of the silyloxy group and the ethanamine structure. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical synthesis processes .

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXFUMZONWWODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336126
Record name Ethanamine, mono-TMS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101711-55-1
Record name Ethanamine, mono-TMS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminoethoxy)(tert-butyl)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1.97 mL (32.74 mmol) of 156 and 2.455 g (36.06 mmol) of imidazole were dissolved in 15 mL of CH2Cl2 and 5.18 g (34.37 mmol) of TBSCl was carefully added. After 1 h at room temperature, the mixture was concentrated and loaded on a silica gel flash chromatographic column. Elution with a mixture of 20:1 (v/v) CH2Cl2/methanol containing 0.5% (by volume) triethylamine failed to afford pure product. The eluted mixture was dissolved in water, extracted with diethyl ether (3×) and dried over sodium sulfate. Removal of the solvent yielded 1.73 g (30%) of 157 as a brown oil. 1H NMR (400 MHz, CDCl3) δ 0.06 (s, 6H), 0.90 (s, 9H), 1.74 (br s, 2H), 2.77 (t, J=5.1, 2H), 3.63 (t, J=5.2, 2H).
[Compound]
Name
156
Quantity
1.97 mL
Type
reactant
Reaction Step One
Quantity
2.455 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
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Quantity
5.18 g
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reactant
Reaction Step Two
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0 (± 1) mol
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Yield
30%

Synthesis routes and methods II

Procedure details

A mixture of ethanolamine (0.5 mL, 8.1 mmol), tert-butyldimethylchlorosilane (1.42 g, 8.9 mmol), Et3N (1.25 mL, 8.9 mmol) and DMAP (51 mg, 0.41 mmol) in DCM (25 mL) is stirred at RT for 18 h. The reaction mixture is quenched by H2O, DCM is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo. Silica gel flash chromatography of the residue affords the title compound as a colorless oil; ES-MS: M+=176.2; 1HNMR (CDCl3) 3.95-3.85 (m, 2H), 3.15-3.10 (m, 2H), 0.90 (s, 9H), 0.05 (s, 6H), NH2 is missing.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
51 mg
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Ethanolamine (2.00 g, 32.7 mmol) was dissolved in DMF (15 mL) followed by addition of imidazole (1.11 g, 16.4 mmol) and tert-butyldimethylsilyl chloride (2.46 g, 16.4 mmol), and then the mixture was stirred at room temperature for 12 hours. Water and an aqueous saturated sodium hydrogencarbonate solution were added to the reaction mixture in that order, and then the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated saline solution and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (chloroform/methanol=10/1) to give 2-(tert-butyldimethylsilyloxy)ethylamine (1.59 g; yield 56%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Quantity
2.46 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Nine grams (9 g) of potassium phthalimide was suspended in 100 mL of DMF to which 10 g of 1-bromo-2-t-butyldimethylsilyloxyethane (BrCH2CH2OTBDMS) was added and the mixture heated at 75° C. overnight. The mixture was added to 300 mL of a 5% sodium hydroxide (NaOH) solution and extracted with 300 mL of ether. The ether phase was washed twice with water, dried over Na2SO4 and the solvent removed under reduced pressure. The resulting solid was dissolved in 100 mL of CH3OH, then 3 mL of hydrazine (H2NNH2) was added. After 5 hr, 300 mL ether was added and the organic phase separated from the white precipitate by filtration. Removal of the solvent under reduced pressure yielded 11 g of O-(t-butyldimethylsilyl)ethanolamine. Five grams (5 g) of O (t butyldimethylsilyl)ethanolamine was dissolved in 40 mL of THF and 8 mL of (i-Pr)2NEt. Five milliliters (5 mL) of diphenylphosphinic chloride (Ph2P(O)Cl) was slowly added which produced a white precipitate. After 2 hr, the THF was removed under reduced pressure and the residue dissolved in 200 mL of CH2Cl2. The CH2Cl2 solution was washed with a saturated bicarbonate solution and brine. Removal of CH2Cl2 under reduced pressure followed by flash chromatography on SiO2 gel using CH2Cl2 produced the product (9 g).
Quantity
0 (± 1) mol
Type
reactant
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10 g
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100 mL
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Synthesis routes and methods V

Procedure details

To a solution of 2-aminoethanol (5 g, 82 mmol) and tert-butylchlorodimethylsilane (18 g, 123 mmol) in dichloromethane (200 mL) was added triethyl amine (16 g, 158 mmol) dropwise at 0° C. Once addition was completed, the resultant mixture was stirred at room temperature for 4 hours. The mixture was concentrated in vacuo to give a residue, and the residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=5:1) to give 2-(tert-butyldimethylsilyloxy)ethanamine as a colorless oil (12 g, 84%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
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200 mL
Type
solvent
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resultant mixture
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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